

In Vivo Applications of O-1918: A Technical Guide for Researchers

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Compound of Interest

Compound Name: O1918

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An in-depth exploration of the experimental use of O-1918 in animal models, detailing its physiological effects, underlying mechanisms, and established protocols to guide future research and drug development.

Introduction

O-1918 is a synthetic, cannabidiol-related compound that has garnered significant interest in the scientific community for its activity at the orphan G protein-coupled receptors GPR18 and GPR55.[1] Unlike classical cannabinoids, O-1918 does not bind to CB1 or CB2 receptors, making it a valuable tool for investigating the physiological roles of these alternative cannabinoid-sensitive receptors.[2] This technical guide provides a comprehensive overview of in vivo studies utilizing O-1918, with a focus on its application in models of diet-induced obesity and its effects on cardiovascular hemodynamics.

Core Pharmacology and Mechanism of Action

O-1918 is characterized as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18.[3] Its primary utility in research lies in its ability to probe the functions of these receptors in various physiological and pathophysiological contexts. In vitro studies have demonstrated that O-1918 can inhibit the vasorelaxant effects of abnormal cannabidiol (abn-CBD) and anandamide (AEA).[2][3] Furthermore, it has been shown to block the abn-CBD-induced activation of the phosphatidylinositol 3-kinase/Akt pathway in endothelial cells.[2]

In Vivo Studies in Diet-Induced Obesity

A significant body of in vivo research on O-1918 has been conducted using diet-induced obese (DIO) rat models. These studies have aimed to elucidate the role of GPR18 and GPR55 in metabolic regulation.

Experimental Protocols

Diet-Induced Obesity Model:

Male Sprague-Dawley rats are typically fed a high-fat diet (approximately 40% digestible energy from lipids) for a period of 9-10 weeks to induce obesity.^{[3][4]} A control group is maintained on a standard chow diet.

Drug Administration:

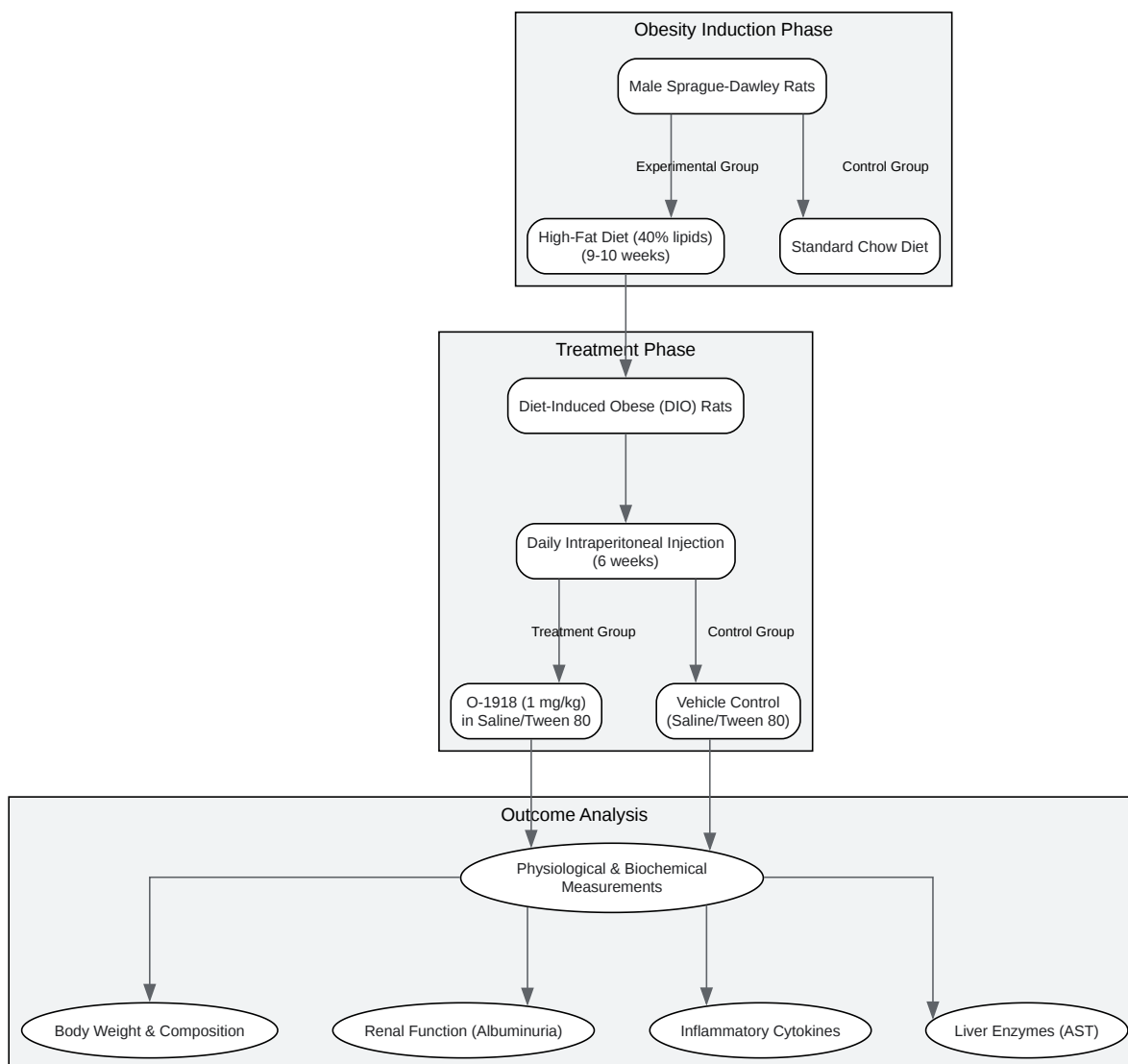
Following the induction of obesity, animals are treated with O-1918, typically administered via daily intraperitoneal (i.p.) injection. A common vehicle for O-1918 is a solution of 0.9% isotonic saline containing 0.75% Tween 80.^{[3][4]}

- Dosage: A frequently used dose of O-1918 in these studies is 1 mg/kg.^{[3][4][5]}
- Duration: Chronic administration is common, with treatment periods lasting for 6 weeks.^{[3][4][5]}

Physiological Outcomes

Chronic administration of O-1918 in DIO rats has yielded several key findings, summarized in the table below.

Parameter	Effect of O-1918 Treatment	Reference
Body Weight	No significant alteration	[3] [4]
Body Fat Composition	No significant alteration	[3] [4]
Albuminuria	Improved (reduced)	[3] [5] [6]
Renal Tubular Hypertrophy	Reduced	[6]
Brown Adipose Tissue (BAT) Mass	Decreased	[6]
Circulating Pro-inflammatory Cytokines (IL-1 α , IL-2, IL-17 α , IL-18, RANTES)	Upregulated	[3] [4] [6]
Plasma Aspartate Aminotransferase (AST)	Upregulated	[3] [4]



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Caption: Experimental workflow for in vivo studies of O-1918 in a diet-induced obesity model.

Cardiovascular Effects of O-1918

In vivo studies have also investigated the role of O-1918 in the cardiovascular system, particularly its ability to antagonize the hypotensive effects of other cannabinoids.

Experimental Protocol

Anesthetized Rat Model:

Studies are often conducted in anesthetized rats to measure hemodynamic parameters.

Urethane is a commonly used anesthetic.[\[7\]](#)

Drug Administration:

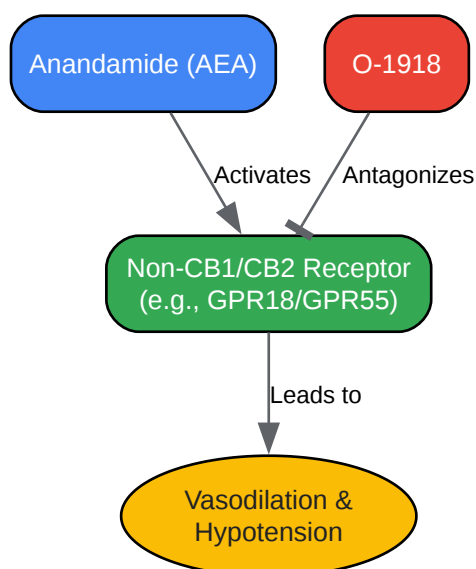
O-1918 is administered intravenously prior to the administration of a hypotensive agent, such as anandamide.[\[7\]](#)

- Dosage: A dose of 3 $\mu\text{mol/kg}$ of O-1918 has been shown to be effective.[\[7\]](#)

Cardiovascular Outcomes

In anesthetized rats, anandamide induces a delayed and prolonged decrease in mean, systolic, and diastolic blood pressure. Pre-treatment with O-1918 significantly reduces this hypotensive effect, suggesting that a non-CB1, O-1918-sensitive receptor is involved in the vascular response to anandamide.[\[7\]](#)

Parameter	Effect of Anandamide	Effect of Anandamide with O-1918 Pre-treatment	Reference
Mean Blood Pressure	Decreased	Attenuated decrease	[7]
Systolic Blood Pressure	Decreased	Attenuated decrease	[7]
Diastolic Blood Pressure	Decreased	Attenuated decrease	[7]



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Caption: Proposed mechanism of O-1918 in antagonizing anandamide-induced hypotension.

Skeletal Muscle Homeostasis

The effects of O-1918 on skeletal muscle have also been explored in the context of diet-induced obesity. In DIO rats, chronic treatment with O-1918 was found to upregulate the mRNA expression of APPL2 in white gastrocnemius muscle.[5] In vitro studies using C2C12 myotubes showed that O-1918 treatment upregulated the mRNA of PGC1 α , NFATc1, and PDK4, which are markers of oxidative capacity and fatty acid metabolism.[5][8] However, these effects were not observed in human primary myotubes from obese individuals.[5][8]

Summary and Future Directions

In vivo studies have established O-1918 as a critical tool for investigating the physiological roles of GPR18 and GPR55. In the context of diet-induced obesity, O-1918 has demonstrated a potential therapeutic benefit in improving albuminuria and reducing renal tubular hypertrophy.[3][6] However, its lack of effect on body weight and its pro-inflammatory cytokine profile suggest that its utility as a treatment for obesity itself may be limited.[3][4] In the cardiovascular system, O-1918 has been instrumental in revealing the contribution of non-CB1/CB2 receptors to the regulation of blood pressure.[7]

Future research should aim to further delineate the specific contributions of GPR18 and GPR55 to the observed effects of O-1918. The development of more selective antagonists for each receptor will be crucial in this endeavor. Additionally, exploring the therapeutic potential of O-1918 in other disease models where GPR18 and GPR55 are implicated, such as inflammatory conditions and pain, is a promising avenue for further investigation.

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